4-[(3,4-Difluoroanilino)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one
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Overview
Description
4-[(3,4-Difluoroanilino)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one is a synthetic organic compound that features a pyrazolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Difluoroanilino)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one typically involves the following steps:
Formation of the Pyrazolone Core: The pyrazolone core can be synthesized through the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to yield 1-phenyl-3-methyl-5-pyrazolone.
Introduction of the Difluoroaniline Moiety: The difluoroaniline group is introduced through a nucleophilic substitution reaction. 3,4-Difluoroaniline is reacted with formaldehyde to form a difluoromethyl intermediate, which is then coupled with the pyrazolone core under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Difluoroanilino)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoroaniline moiety can undergo electrophilic substitution reactions, particularly in the presence of halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[(3,4-Difluoroanilino)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3,4-Difluoroanilino)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroaniline moiety may enhance binding affinity and specificity, leading to modulation of biological pathways. The compound’s effects are mediated through inhibition or activation of these targets, resulting in the desired biological response.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,4-Difluoroanilino)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one
- 4-Bromo-2-[(3,4-Difluoroanilino)methyl]phenol
- 3,4-Difluoroaniline
Uniqueness
This compound is unique due to its specific combination of a pyrazolone core and a difluoroaniline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(3,4-difluoroanilino)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O/c1-12-15(11-21-13-8-9-16(19)17(20)10-13)18(24)23(22(12)2)14-6-4-3-5-7-14/h3-10,21H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQZNYGPFVKQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CNC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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